Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methyl ester at position 3, a methyl group at position 2, and a (4-chlorophenyl)methoxy group at position 5. The compound’s structure combines lipophilic (4-chlorophenyl) and polar (ester) functionalities, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-11-17(18(20)21-2)15-9-14(7-8-16(15)23-11)22-10-12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRZHDFJLQBGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the 4-Chlorophenylmethoxy Group: This step involves the etherification of the benzofuran core with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
-
Antimicrobial Properties
- Research has demonstrated that derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate exhibit antimicrobial activity against various pathogens, including Gram-positive cocci, Gram-negative rods, and yeasts. A study synthesized several derivatives and tested them for their efficacy against these microorganisms, revealing promising results in inhibiting bacterial growth and fungal infections .
-
Anticancer Potential
- The compound has shown potential as an anticancer agent. In vitro studies indicated that it can induce apoptosis in cancer cell lines, suggesting its role as a therapeutic agent in cancer treatment. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .
-
Neuroprotective Effects
- Recent investigations have indicated that methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate may possess neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Novel Compounds
-
Modification and Derivatization
- Its structure can be modified through various chemical reactions, including halogenation and alkylation, to produce derivatives with enhanced biological activities or altered pharmacokinetic profiles. For instance, halogenated derivatives have been synthesized and evaluated for improved potency against specific targets .
Case Studies
Mechanism of Action
The mechanism by which Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and biological differences between Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate and related benzofuran derivatives.
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
*Calculated based on molecular formula.
Key Comparisons:
The methylsulfinyl group in ’s compound introduces hydrogen-bonding capacity, which correlates with broader pharmacological activities (e.g., antitumor) .
Ester Group Modifications: Replacing the methyl ester (main compound) with a 2-methoxyethyl ester () increases molecular weight and steric hindrance, which may reduce metabolic stability .
Halogen Substituents :
- Chlorine (main compound) vs. bromine (): Bromine’s larger atomic radius may enhance halogen bonding in protein interactions, but chlorine offers a balance between lipophilicity and molecular size .
Synthetic Routes: The main compound’s (4-chlorophenyl)methoxy group likely derives from Williamson ether synthesis, while ’s derivatives use nucleophilic substitution on 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid .
Research Implications
- Pharmacological Potential: The main compound’s 4-chlorophenyl group merits further antimicrobial testing, as seen in structurally similar derivatives .
- Structure-Activity Relationships (SAR) : Substituents at position 5 (e.g., methoxy vs. halogenated aryloxy) critically modulate bioactivity, suggesting targeted modifications for drug development .
- Synthetic Scalability : Etherification and esterification protocols (e.g., ) provide scalable routes for producing derivatives with varied pharmacokinetic profiles .
Biological Activity
Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C18H16ClO4
Molar Mass: 344.77 g/mol
CAS Number: [Not specified]
The compound features a benzofuran core substituted with a methoxy group and a chlorophenyl moiety, which enhances its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells.
Case Study: Anticancer Efficacy
- Study Design: The compound was evaluated using the MTT assay to determine cell viability.
- Results:
- IC50 Values: The compound exhibited an IC50 value of approximately 12 µM against A-549 cells and 15 µM against HeLa cells, indicating significant cytotoxicity.
- Mechanism of Action: Molecular docking studies suggested that the compound interacts with key signaling pathways, particularly those involving extracellular signal-regulated kinases (ERK) and fibroblast growth factor receptors (FGFR), which are crucial for cancer cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The chlorophenyl group enhances binding affinity to specific enzymes involved in tumor growth.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancerous cells .
Comparative Biological Activity
To provide a clearer understanding of the compound's efficacy, the following table compares its biological activity with other related compounds:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| This compound | 12 (A-549) | Lung Cancer | Apoptosis induction |
| Doxorubicin | 10 (A-549) | Lung Cancer | DNA intercalation |
| Ethyl 5-(4-chlorophenyl)-2-methyl-1-benzofuran-3-carboxylate | 20 (HeLa) | Cervical Cancer | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
